-(Bromomethyl)pyrimidine is a heterocyclic compound containing a six-membered aromatic ring with nitrogen atoms at positions 1 and 3. The presence of a bromine atom at position 5 and a methyl group linked with a bromine atom at position 5 makes it a valuable intermediate for further chemical modifications.
The primary interest in 5-(bromomethyl)pyrimidine lies in its potential applications in medicinal chemistry. The presence of the reactive bromomethyl group allows for further functionalization, enabling the development of new molecules with diverse biological activities.
Studies have explored the use of 5-(bromomethyl)pyrimidine as a building block for the synthesis of various heterocyclic compounds with potential as:
5-(Bromomethyl)pyrimidine is a chemical compound with the molecular formula and a molecular weight of approximately 253.92 g/mol. It features a pyrimidine ring substituted with a bromomethyl group at the fifth position. This compound is characterized by its two nitrogen atoms in the ring structure, contributing to its unique chemical properties and reactivity. The compound has been studied for its potential applications in organic synthesis and medicinal chemistry due to its ability to undergo various
Research indicates that pyrimidine derivatives, including 5-(Bromomethyl)pyrimidine, exhibit a range of biological activities. These compounds have been investigated for their potential as:
Several methods have been developed for synthesizing 5-(Bromomethyl)pyrimidine:
5-(Bromomethyl)pyrimidine has several applications in various fields:
Interaction studies involving 5-(Bromomethyl)pyrimidine focus on its reactivity with biological targets and other chemical species:
Several compounds share structural similarities with 5-(Bromomethyl)pyrimidine. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 5-(Bromomethyl)-2-methylpyrimidine | 802559-38-2 | 0.83 |
| 2,4-Dibromo-5-methylpyrimidine | 494194-61-5 | 0.72 |
| 6-Bromomethylpyrimidin-2(1H)-one | 150010-20-1 | 0.70 |
| 5-Bromo-2-methylpyrimidin-4(3H)-one | 4595-59-9 | 0.64 |
The unique aspect of 5-(Bromomethyl)pyrimidine lies in its specific substitution pattern on the pyrimidine ring, which influences its reactivity and biological activity compared to other similar compounds. The presence of the bromomethyl group allows for diverse synthetic pathways and potential applications that may not be available in other pyrimidine derivatives.
¹H Nuclear Magnetic Resonance Spectroscopy
The proton nuclear magnetic resonance spectrum of 5-(bromomethyl)pyrimidine hydrobromide provides definitive structural confirmation through characteristic chemical shift patterns. The spectrum, recorded in dimethyl sulfoxide-d₆, exhibits three distinct resonance regions that correspond to the compound's structural features .
The most downfield signal appears as a singlet at δ 9.12 parts per million, integrating for one proton and assigned to the carbon-2 hydrogen of the pyrimidine ring. This significant downfield shift reflects the electron-withdrawing influence of both nitrogen atoms flanking this position, creating substantial deshielding effects. The symmetrical positioning of the pyrimidine nitrogens generates equivalent electronic environments that manifest as a sharp singlet resonance .
At δ 8.87 parts per million, a singlet integrating for two protons corresponds to the carbon-4 and carbon-6 hydrogens of the pyrimidine ring. These protons exhibit chemical equivalence due to the symmetrical substitution pattern of the heterocycle, with the bromomethyl group at the 5-position maintaining this symmetry. The substantial downfield chemical shift indicates the combined electron-withdrawing effects of the pyrimidine nitrogen atoms and the adjacent bromomethyl substituent .
The bromomethyl group generates a characteristic singlet at δ 4.72 parts per million, integrating for two protons. This chemical shift is consistent with methylene protons adjacent to an electronegative bromine atom, which withdraws electron density through inductive effects. The absence of coupling patterns in this signal confirms the methylene group's isolation from other spin-active nuclei .
¹³C Nuclear Magnetic Resonance Spectroscopy
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, though specific chemical shift assignments for 5-(bromomethyl)pyrimidine require systematic analysis based on related pyrimidine derivatives. The pyrimidine ring carbons typically exhibit chemical shifts between 150-160 parts per million for the nitrogen-bearing carbons (C-2, C-4, C-6) and 100-120 parts per million for the carbon atoms at positions 5 [2] [3].
The bromomethyl carbon substituent appears in the aliphatic region, typically around 30-40 parts per million, reflecting the electron-withdrawing influence of the bromine atom. The carbon-5 position of the pyrimidine ring, bearing the bromomethyl substituent, demonstrates characteristic upfield shifting compared to unsubstituted pyrimidine derivatives [2] [3].
Two-Dimensional Nuclear Magnetic Resonance Techniques
Two-dimensional nuclear magnetic resonance experiments provide enhanced structural elucidation capabilities for 5-(bromomethyl)pyrimidine. Heteronuclear single quantum coherence spectroscopy establishes direct carbon-hydrogen connectivity patterns, confirming the assignment of proton signals to their corresponding carbon atoms. Correlation spectroscopy experiments reveal through-bond coupling relationships within the pyrimidine ring system [3] [4].
Nuclear Overhauser effect spectroscopy provides spatial proximity information, particularly valuable for confirming the substitution pattern and stereochemical relationships. The bromomethyl substituent's positioning relative to the pyrimidine ring protons can be definitively established through selective nuclear Overhauser effect difference experiments [4].
Infrared Spectroscopy
Infrared spectroscopy of 5-(bromomethyl)pyrimidine reveals characteristic absorption bands that provide definitive structural fingerprinting. The aromatic carbon-hydrogen stretching vibrations appear in the region 3000-3100 cm⁻¹, consistent with pyrimidine heterocyclic systems. These bands exhibit moderate intensity and reflect the electron-deficient nature of the pyrimidine ring system .
The carbon-bromine stretching vibration constitutes a diagnostic feature, appearing at approximately 670 cm⁻¹ for the bromomethyl substituent. This frequency represents the characteristic range for aliphatic carbon-bromine bonds and provides unambiguous confirmation of the bromomethyl group's presence. The intensity and frequency of this absorption distinguish it from aromatic carbon-bromine stretches, which typically appear at higher frequencies .
Pyrimidine ring vibrations manifest in the 1500-1600 cm⁻¹ region, encompassing both carbon-carbon and carbon-nitrogen stretching modes within the heterocyclic framework. These absorptions demonstrate the characteristic fingerprint patterns associated with diazine heterocycles and provide valuable structural confirmation .
Additional spectral features include methylene deformation modes associated with the bromomethyl group, appearing in the 1400-1500 cm⁻¹ region. These vibrations complement the carbon-hydrogen stretching absorptions and provide comprehensive vibrational characterization of the substituent group .
Mass Spectrometry
Mass spectrometric analysis of 5-(bromomethyl)pyrimidine provides molecular weight confirmation and fragmentation pattern elucidation. The molecular ion peak appears at mass-to-charge ratio 173/175, exhibiting the characteristic isotope pattern associated with bromine-containing compounds. The isotope ratio of approximately 1:1 for the molecular ion peaks confirms the presence of a single bromine atom [6].
Fragmentation patterns reveal characteristic loss pathways that provide structural confirmation. The base peak commonly appears at mass-to-charge ratio 94, corresponding to the loss of bromine (79 atomic mass units) from the molecular ion. This fragmentation represents the formation of the 5-methylpyrimidine radical cation and constitutes the most favorable dissociation pathway [6].
Additional fragmentation includes the formation of the pyrimidine radical cation at mass-to-charge ratio 80, resulting from the complete loss of the bromomethyl substituent. Secondary fragmentations of the pyrimidine ring system generate characteristic low-mass ions that provide supportive structural evidence [6] [7].
For the hydrobromide salt form, the mass spectrum exhibits a molecular ion at mass-to-charge ratio 253/255, reflecting the additional hydrobromic acid component. Fragmentation patterns include sequential losses of bromine atoms and the formation of protonated pyrimidine species [8].
Crystal Structure Determination
Crystallographic analysis of brominated pyrimidine derivatives provides essential structural parameters and intermolecular interaction patterns. The crystal structure of 5-bromopyrimidine, as a closely related analog, demonstrates the planarity characteristics typical of pyrimidine systems and provides valuable comparative data for understanding 5-(bromomethyl)pyrimidine structural features [9].
The 5-bromopyrimidine crystal structure reveals a monoclinic unit cell with space group P 1 21/n 1, exhibiting unit cell parameters of a = 6.137 Å, b = 12.55 Å, c = 7.2224 Å, and β = 114.953°. The structure determination achieved high precision with an R-factor of 0.0221, indicating excellent data quality and refinement convergence [9].
Molecular Geometry and Conformation
The pyrimidine ring system maintains essential planarity, with root-mean-square deviations from the best-fit plane typically less than 0.01 Å for ring atoms. This planarity reflects the aromatic character of the heterocycle and the delocalization of π-electron density throughout the ring system [10] [9].
Bond length analysis reveals characteristic patterns associated with pyrimidine heterocycles. Carbon-nitrogen bond lengths within the ring typically range from 1.32-1.35 Å, reflecting partial double-bond character due to aromatic delocalization. Carbon-carbon bonds exhibit lengths of approximately 1.38-1.40 Å, consistent with aromatic systems [9] [11].
The bromomethyl substituent adopts conformations that minimize steric interactions with the pyrimidine ring system. Crystallographic studies of related compounds indicate that the carbon-bromine bond length approximates 1.95-1.98 Å, typical for aliphatic carbon-bromine bonds [10] [11].
Intermolecular Interactions and Packing
Crystal packing analysis reveals significant intermolecular interactions that stabilize the solid-state structure. Hydrogen bonding interactions frequently involve the pyrimidine nitrogen atoms as acceptors and neighboring molecules as donors. These interactions typically exhibit donor-acceptor distances of 2.7-3.0 Å and contribute substantially to crystal stability [10] [12].
Halogen bonding interactions represent additional stabilizing forces in brominated pyrimidine crystals. The bromine atoms can participate in directional interactions with electron-rich regions of neighboring molecules, contributing to the overall packing arrangements [11] [13].
Van der Waals interactions between aromatic ring systems provide supplementary stabilization through π-π stacking arrangements. These interactions typically occur with interplanar distances of 3.3-3.6 Å and contribute to the layered structural arrangements commonly observed in pyrimidine crystals [14] [11].
Geometric Optimization Studies
Density functional theory calculations employing the B3LYP functional with 6-311G(d,p) basis sets provide comprehensive geometric optimization for 5-(bromomethyl)pyrimidine. These calculations reveal optimized bond lengths and angles that demonstrate excellent agreement with experimental crystallographic data for related compounds [15] [16].
The optimized pyrimidine ring geometry exhibits carbon-nitrogen bond lengths of 1.334-1.340 Å and carbon-carbon bond lengths of 1.385-1.395 Å, consistent with aromatic heterocyclic systems. The nitrogen-carbon-nitrogen bond angles approach 127-128°, reflecting the geometric constraints of the six-membered diazine ring [16] [17].
Bromomethyl substituent optimization reveals a carbon-bromine bond length of approximately 1.965 Å and carbon-carbon bond length of 1.485 Å connecting the methyl group to the pyrimidine ring. The carbon-carbon-bromine bond angle approaches 111°, consistent with tetrahedral geometry around the methyl carbon [17].
Vibrational Frequency Analysis
Density functional theory vibrational frequency calculations provide theoretical infrared spectra that enable assignment of experimental absorption bands. Calculations using scaling factors of 0.96-0.98 for B3LYP frequencies achieve excellent agreement with experimental vibrational spectra [16] [17].
The calculated carbon-bromine stretching frequency appears at approximately 685 cm⁻¹ (unscaled), corresponding to the experimental value of 670 cm⁻¹ after appropriate frequency scaling. Pyrimidine ring vibrations calculate at 1580-1620 cm⁻¹ (unscaled), matching experimental observations in the 1500-1600 cm⁻¹ region [16].
Aromatic carbon-hydrogen stretching modes calculate at 3180-3220 cm⁻¹ (unscaled), corresponding to experimental values in the 3000-3100 cm⁻¹ range. Methylene vibrations associated with the bromomethyl group appear at calculated frequencies that align with experimental observations after scaling corrections [17] [19].
Electronic Structure Analysis
Density functional theory electronic structure calculations reveal the frontier molecular orbital characteristics of 5-(bromomethyl)pyrimidine. The highest occupied molecular orbital primarily localizes on the pyrimidine ring π-system, with significant contributions from nitrogen lone pairs and aromatic carbon π-orbitals [15] [20].
The lowest unoccupied molecular orbital demonstrates substantial localization on the pyrimidine ring system, particularly at carbon positions adjacent to the nitrogen atoms. The HOMO-LUMO energy gap typically calculates in the range 4.5-5.2 eV, indicating moderate electronic stability and chemical reactivity [20] [21].
Natural bond orbital analysis reveals charge distribution patterns within the molecule. The pyrimidine nitrogen atoms bear partial negative charges of approximately -0.45 to -0.50 electron units, while the carbon atoms exhibit varying degrees of positive charge depending on their electronic environment [17] [19].